![molecular formula C20H24N2O2 B2544478 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol CAS No. 890640-75-2](/img/structure/B2544478.png)
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of the phenoxybutyl side chain and the propan-1-ol moiety.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol, the synthesis would likely involve a similar initial step, followed by the introduction of the phenoxybutyl and propan-1-ol groups. For example, paper describes the synthesis of related 2-(1H-benzimidazol-2-yl)-phenol derivatives through the reaction of corresponding benzene-1,2-diamine precursors with 2-hydroxybenzaldehyde. Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planar arrangement of the benzimidazole core, which allows for π-π stacking interactions and hydrogen bonding. The presence of substituents can significantly influence the molecular conformation and, consequently, the biological activity of the compound. For instance, the steric and electronic effects of ligands on benzimidazole derivatives were investigated in paper , which could provide insights into the molecular structure analysis of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including alkylation, acylation, and complexation with metals. Paper discusses the complexation of benzimidazole derivatives with iron(II), which could be relevant for understanding the reactivity of the compound . The presence of the phenoxybutyl and propan-1-ol groups in the compound may also allow for additional chemical transformations, such as etherification or oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can alter these properties significantly. For example, the melting point and solubility can be affected by the presence of the phenoxybutyl and propan-1-ol groups. The compounds described in paper were characterized by various techniques, including melting point determination and TLC, which are standard methods for assessing the purity and physical properties of organic compounds.
Future Directions
properties
IUPAC Name |
1-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(23)20-21-17-12-6-7-13-18(17)22(20)14-8-9-15-24-16-10-4-3-5-11-16/h3-7,10-13,19,23H,2,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAYYQLESAJNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

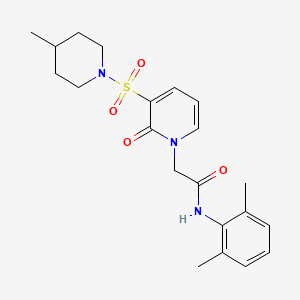
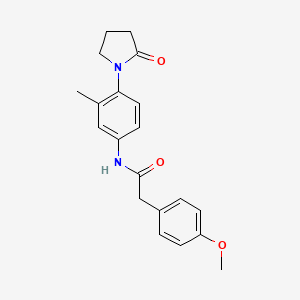
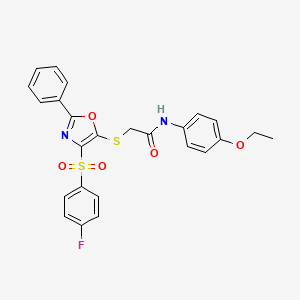
![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)
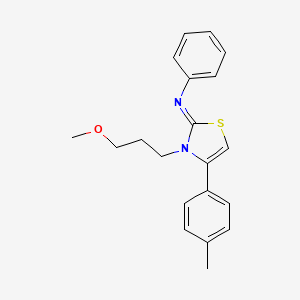
amine](/img/structure/B2544403.png)
![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)
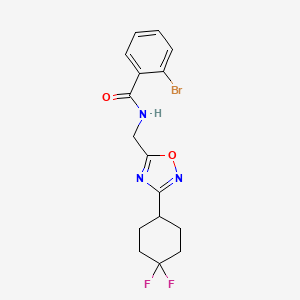
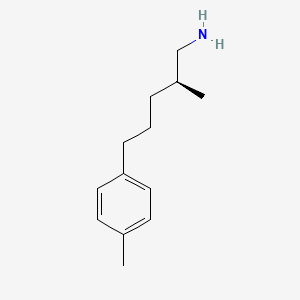
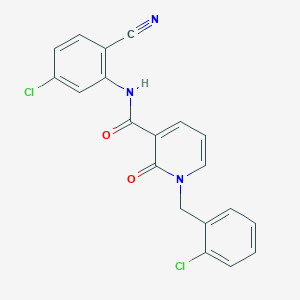
![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)